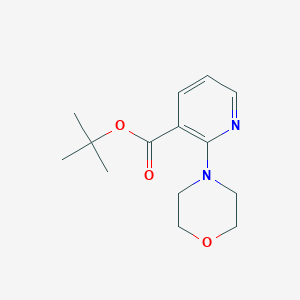

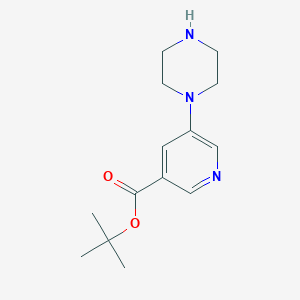

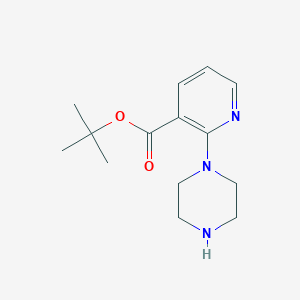

![molecular formula C10H12ClN3O B6299023 C-(5-m-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine; hydrochloride CAS No. 2368872-02-8](/img/structure/B6299023.png)

C-(5-m-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine; hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “C-(5-m-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine; hydrochloride” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by the FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Mecanismo De Acción

Target of Action

Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer . They have been found to be promising in the field of medicinal chemistry .

Mode of Action

Oxadiazole derivatives have been reported to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment. The activation of caspase 3, an executioner of apoptosis, has been associated with oxadiazole derivatives .

Biochemical Pathways

Oxadiazole derivatives have been associated with the activation of caspase 3, which leads to apoptosis . This suggests that the compound may affect pathways related to apoptosis and cell death.

Result of Action

Oxadiazole derivatives have been reported to exhibit anticancer activity . They have been found to induce apoptosis in cancer cells , which could lead to the death of these cells and potentially to the reduction of tumor size.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

C-(5-m-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine; hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is easy to synthesize and is relatively inexpensive. Additionally, this compound is highly soluble in water, making it easy to use in a variety of experiments. A limitation of this compound is that it has a short half-life, meaning that it is quickly metabolized and eliminated from the body.

Direcciones Futuras

Given the wide range of potential applications of C-(5-m-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine; hydrochloride, there are many potential future directions for research. One potential direction is to investigate the effects of this compound on other neurotransmitters, such as acetylcholine and GABA. Additionally, further research could be done to investigate the potential therapeutic effects of this compound in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Other potential directions include studying the effects of this compound on the cardiovascular system, as well as its potential as an antidepressant. Finally, further research could be done to investigate the potential of this compound as an anti-inflammatory agent.

Métodos De Síntesis

C-(5-m-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine; hydrochloride is synthesized through a two-step process. First, 5-m-tolyl-[1,3,4]oxadiazol-2-yl)methylamine is synthesized from the reaction of 2-chloro-5-methylpyridine and 2-chloro-5-methyl-1,3,4-oxadiazole. This reaction yields a yellowish-brown solid. The second step involves the reaction of the solid with hydrochloric acid to yield this compound. The product is a white crystalline solid.

Aplicaciones Científicas De Investigación

C-(5-m-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine; hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase (MAO) and as a tool to study the effects of MAO inhibitors. It has also been used to study the effects of drugs on neurotransmitter levels in the brain and to study the effects of various drugs on the central nervous system.

Propiedades

IUPAC Name |

[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-7-3-2-4-8(5-7)10-13-12-9(6-11)14-10;/h2-5H,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSMJGISNSBPEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

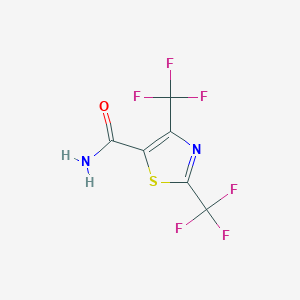

![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide](/img/structure/B6299009.png)

![C-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299037.png)

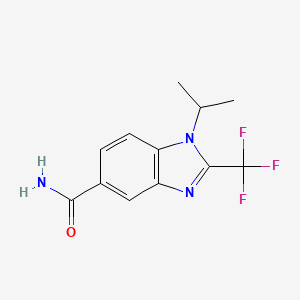

![[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299042.png)